![molecular formula C15H19NOS B14220519 [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 832155-14-3](/img/structure/B14220519.png)
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a 2,6-diethylphenyl group and a hydroxymethyl group at the 5-position.
Vorbereitungsmethoden
The synthesis of [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-diethylphenylamine and 4-methylthiazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the starting materials.
Formation of the Thiazole Ring: The 2,6-diethylphenylamine reacts with 4-methylthiazole in the presence of a suitable catalyst, such as palladium on carbon, to form the thiazole ring.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at the 5-position of the thiazole ring. This is typically achieved using formaldehyde and a reducing agent such as sodium borohydride.
Analyse Chemischer Reaktionen
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Wissenschaftliche Forschungsanwendungen
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol can be compared with other similar compounds, such as:
[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol: This compound has a similar structure but contains an oxazole ring
Eigenschaften
CAS-Nummer |
832155-14-3 |
|---|---|
Molekularformel |
C15H19NOS |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
[2-(2,6-diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C15H19NOS/c1-4-11-7-6-8-12(5-2)14(11)15-16-10(3)13(9-17)18-15/h6-8,17H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
AJBZFDOWAVHQHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(S2)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)
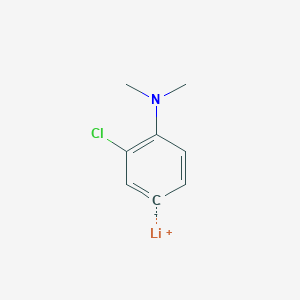
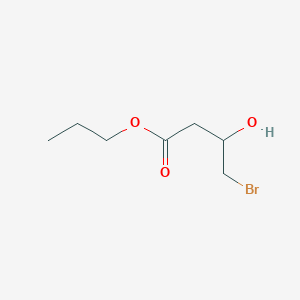

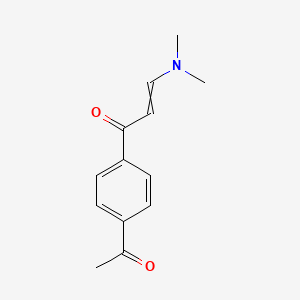
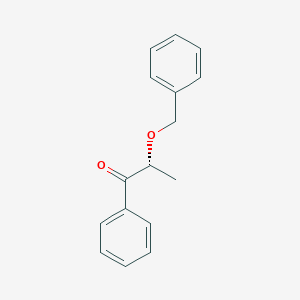
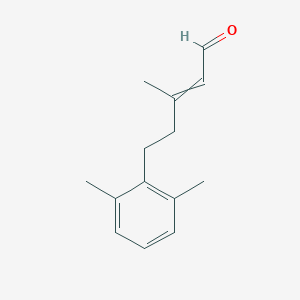
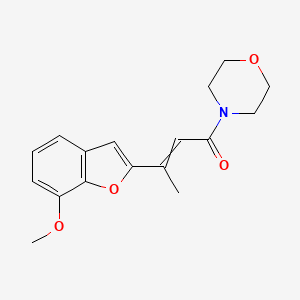

![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![8-Bromo-4-methyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one](/img/structure/B14220501.png)
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]benzenesulfonamide](/img/structure/B14220518.png)
